molecular formula C16H17N5O5 B3971698 4,4'-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B3971698
M. Wt: 359.34 g/mol
InChI Key: AIFCWGQUUBJDDH-UHFFFAOYSA-N
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Description

4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features a unique structure with two pyrazole rings connected via a methylene bridge to a central phenyl ring substituted with a methoxy and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is obtained in high yield through simple filtration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the reduced form of the compound with an amino group.

    Substitution: The major products are the substituted derivatives with various functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets and pathways. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage. In cancer cells, it can induce apoptosis through the activation of p53-mediated pathways and the inhibition of autophagy proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
  • 4,4’-[(4-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Uniqueness

4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is unique due to the presence of both methoxy and nitro groups on the central phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it more versatile compared to its analogs .

Properties

IUPAC Name

4-[(4-methoxy-3-nitrophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-7-12(15(22)19-17-7)14(13-8(2)18-20-16(13)23)9-4-5-11(26-3)10(6-9)21(24)25/h4-6,14H,1-3H3,(H2,17,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFCWGQUUBJDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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